N-(1-ADAMANTYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Description
N-(1-Adamantyl)-N-(3,4,5-trimethoxybenzyl)amine is a synthetic compound combining two distinct pharmacophores: the rigid adamantane moiety and the 3,4,5-trimethoxybenzyl group. Adamantane derivatives are known for their lipophilicity and metabolic stability, often enhancing blood-brain barrier penetration, while trimethoxybenzyl groups are associated with receptor binding modulation, particularly in psychoactive and CNS-targeting compounds . This molecule was synthesized to explore synergistic effects of these structural features, as seen in studies investigating CNS disorders and antiviral agents .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-7-16(8-18(23-2)19(17)24-3)12-21-20-9-13-4-14(10-20)6-15(5-13)11-20/h7-8,13-15,21H,4-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYRQBDVSYCBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386090 | |
| Record name | BAS 01124726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-50-5 | |
| Record name | BAS 01124726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs with Adamantane and Benzyl Groups
Key Structural Variations :
- Substituents on the benzyl group : The 3,4,5-trimethoxy substitution contrasts with compounds bearing halogenated, alkylated, or differently substituted benzyl groups.
- Linkage type : Amine vs. amide or carbothioamide linkages.
Analysis :
- Trimethoxybenzyl vs. Halogenated Benzyl : The 3,4,5-trimethoxy group in the target compound may enhance π-π stacking interactions with aromatic residues in receptors compared to halogenated analogs like 30C-NBOMe .
- Amine vs.
Role of the Adamantane Moiety
Adamantane imparts rigidity and hydrophobicity, which can improve membrane permeability and resistance to enzymatic degradation. For example:
- Amantadine HCl : An adamantane derivative with antiviral and CNS activity, highlighting the scaffold’s versatility .
- N-(Adamantan-1-yl)nicotinamide : Demonstrates how adamantane enhances bioavailability in nicotinamide derivatives .
Comparison with Non-Adamantane Analogs:
- N-Methyl-3,4,5-trimethoxybenzylamine (): Lacks adamantane, resulting in lower molecular weight (MW = 223.26 g/mol) and reduced hydrophobicity (clogP ≈ 1.5) compared to the target compound (estimated MW = 357.5 g/mol, clogP ≈ 4.2). This difference likely affects blood-brain barrier penetration and duration of action.
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